(2-Methylcyclopropyl)(phenyl)methanamine
Description
Significance of Cyclopropyl (B3062369) and Methanamine Motifs in Advanced Organic Synthesis
The cyclopropyl group is a highly valuable functional group in modern organic chemistry and drug design. longdom.orghyphadiscovery.com Its three-membered ring structure results in significant ring strain, leading to unique electronic properties and reactivity. longdom.org The carbon-carbon bonds possess higher p-character than typical alkanes, allowing the ring to interact with adjacent functional groups and π-systems. In medicinal chemistry, the cyclopropyl ring is often used as a conformationally rigid bioisostere for other groups, such as a gem-dimethyl or vinyl group, which can enhance binding affinity to biological targets. hyphadiscovery.comnih.gov Furthermore, the high C-H bond dissociation energy of the cyclopropane (B1198618) ring can reduce susceptibility to oxidative metabolism by cytochrome P450 enzymes, thereby improving the metabolic stability and pharmacokinetic profile of drug candidates. hyphadiscovery.com
The methanamine motif, and primary amines in general, are fundamental building blocks in organic synthesis. longdom.org The nitrogen atom's lone pair of electrons confers basicity and nucleophilicity, allowing it to participate in a vast array of chemical transformations, including alkylation, acylation, and carbon-nitrogen bond-forming reactions. evitachem.com This functional group is a key component of a multitude of biologically active compounds, including neurotransmitters, hormones, and a wide range of pharmaceuticals, where it often plays a crucial role in binding to receptors and enzymes through hydrogen bonding or ionic interactions. longdom.org The combination of the rigid, metabolically robust cyclopropyl scaffold with the synthetically versatile and pharmacologically important amine function makes cyclopropylmethanamine architectures particularly appealing for the construction of complex and bioactive molecules. longdom.orgnbinno.com
Overview of Aryl-Substituted Cyclopropylamines in Contemporary Chemical Research
Aryl-substituted cyclopropylamines, particularly 2-arylcyclopropylamines (ACPAs), represent a "privileged" structural motif frequently found in biologically active compounds and pharmaceuticals. nih.gov This structural class is central to numerous research programs due to its presence in compounds with diverse therapeutic applications. acs.org A notable example is tranylcypromine, a 2-phenylcyclopropylamine that acts as a monoamine oxidase inhibitor (MAOI) and is used as an antidepressant. longdom.org
Contemporary chemical research has focused extensively on developing efficient and stereoselective methods for the synthesis of these valuable compounds. nih.gov Classical approaches often involve cyclopropanation of olefins with diazo compounds or Michael-initiated ring-closure reactions. nih.gov More recent advances have provided more sophisticated and step-economical routes. For instance, a stereodivergent synthesis has been developed using a sequence of iridium-catalyzed C(sp³)–H borylation followed by a Suzuki-Miyaura coupling, which allows access to either cis or trans isomers by simply altering the reaction atmosphere. nih.gov Additionally, modern photocycloaddition reactions involving N-aryl cyclopropylamines have emerged as powerful, atom-economical methods for constructing complex cyclopentylamine (B150401) structures. rsc.org The persistent focus on novel synthetic strategies underscores the high demand for aryl-substituted cyclopropylamines as key intermediates and target molecules in medicinal chemistry. nih.govresearchgate.net
| Compound Name | Core Structure | Noted Biological Relevance |
|---|---|---|
| Tranylcypromine | 2-Phenylcyclopropylamine | Monoamine Oxidase Inhibitor (Antidepressant) longdom.org |
| (2-(5-Chloro-2,2-dimethyl-2,3-dihydrobenzofuran-7-yl)cyclopropyl)methanamine | Aryl-substituted Cyclopropylmethanamine | Selective Serotonin (B10506) 2C Agonist nih.gov |
| Fluorinated 2-Phenylcyclopropylmethylamine Derivatives | Aryl-substituted Cyclopropylmethanamine | Investigated as Serotonin 2C Receptor Agonists nih.gov |
Research Trajectory and Scholarly Focus on (2-Methylcyclopropyl)(phenyl)methanamine
The specific compound this compound is a derivative within the broader class of aryl-substituted cyclopropylamines. While its parent structures have been the subject of extensive investigation, specific scholarly articles detailing the synthesis, properties, or applications of this particular methylated analog are not prominent in the current body of scientific literature. Its existence is noted primarily in chemical supplier catalogs and databases. chemsrc.comsigmaaldrich.com
The research trajectory for compounds of this type is generally guided by the principles of medicinal chemistry, where small structural modifications are made to a known active scaffold to explore structure-activity relationships (SAR). The introduction of a methyl group onto the cyclopropane ring, as in this compound, could potentially influence the compound's conformational preferences, steric profile, and metabolic stability.
Based on the research focus for closely related analogs, the scholarly investigation of this compound would likely be directed toward its potential biological activity. For example, extensive research has been conducted on fluorinated derivatives of 2-phenylcyclopropylmethylamine as selective agonists for the serotonin 2C (5-HT2C) receptor, a target for treating various central nervous system disorders. nih.gov Therefore, it is plausible that this compound could be synthesized and evaluated as part of a larger library of compounds to probe the effects of substitution on receptor affinity and selectivity. However, to date, such specific research findings have not been published in major scientific journals.
| Identifier | Value |
|---|---|
| CAS Number | 1134847-19-0 chemsrc.com |
| Molecular Formula | C11H15N |
| Molecular Weight | 161.25 g/mol sigmaaldrich.com |
Structure
3D Structure
Properties
Molecular Formula |
C11H15N |
|---|---|
Molecular Weight |
161.24 g/mol |
IUPAC Name |
(2-methylcyclopropyl)-phenylmethanamine |
InChI |
InChI=1S/C11H15N/c1-8-7-10(8)11(12)9-5-3-2-4-6-9/h2-6,8,10-11H,7,12H2,1H3 |
InChI Key |
BXYWWPNLOCZWIV-UHFFFAOYSA-N |
Canonical SMILES |
CC1CC1C(C2=CC=CC=C2)N |
Origin of Product |
United States |
Stereochemical Control in the Synthesis of 2 Methylcyclopropyl Phenyl Methanamine
Enantioselective and Diastereoselective Synthetic Pathways for Cyclopropylmethanamines
The controlled synthesis of specific stereoisomers of cyclopropylmethanamines relies on methods that can influence the formation of chiral centers with a high degree of precision. These strategies include asymmetric catalysis, the use of chiral auxiliaries, and biocatalytic transformations.
Asymmetric catalysis is a powerful strategy for the enantioselective construction of the chiral cyclopropane (B1198618) ring. This approach utilizes a small amount of a chiral metal catalyst to transfer chirality to a large quantity of substrate molecules. Transition-metal catalyzed cyclopropanation of alkenes with diazo compounds or other carbene precursors is a common method. nih.gov
Key research findings indicate that cobalt and rhodium complexes are particularly effective for these transformations. nih.govorganic-chemistry.org Chiral ligands, often with D2-symmetry, coordinate to the metal center, creating a chiral environment that directs the approach of the reactants, leading to the preferential formation of one enantiomer. nih.gov For instance, Co(II)-based catalytic systems supported by chiral amidoporphyrin ligands have demonstrated high efficiency in the asymmetric cyclopropanation of alkenes, yielding chiral cyclopropanes with excellent diastereoselectivity and enantioselectivity. nih.gov Similarly, chiral-at-metal Rh(III) complexes have been used to catalyze enantioselective cyclopropanation reactions with sulfoxonium ylides, affording optically pure 1,2,3-trisubstituted cyclopropanes. organic-chemistry.org
The choice of catalyst, ligand, and reaction conditions is crucial for achieving high stereoselectivity. These methods provide a direct route to enantiomerically enriched cyclopropane cores, which can then be further functionalized to yield the target methanamine.
Table 1: Examples of Asymmetric Catalytic Systems for Cyclopropanation
| Catalyst System | Ligand Type | Typical Substrates | Achieved Stereoselectivity | Reference |
|---|---|---|---|---|
| Co(II) Complex | Bridged D2-symmetric chiral amidoporphyrin | Alkenes and α-heteroaryldiazomethanes | High yields, excellent diastereoselectivities and enantioselectivities | nih.gov |
| Chiral Rh(III) Complex | Chiral-at-metal complex | β,γ-Unsaturated ketoesters and sulfoxonium ylides | ee up to 99%, dr > 20:1 | organic-chemistry.org |
| Cobalt Catalyst | N/A | gem-dichloroalkanes and alkenes | High enantioselectivity for various alkenes | dicp.ac.cn |
Chiral auxiliaries are stereogenic groups that are temporarily incorporated into a reactant to control the stereochemical outcome of subsequent reactions. wikipedia.org After the desired chiral center has been created, the auxiliary is removed and can often be recovered for reuse. wikipedia.org This strategy is widely applied in asymmetric alkylation and amination reactions to produce chiral amines and other complex molecules. osi.lv
In the synthesis of (2-Methylcyclopropyl)(phenyl)methanamine, a chiral auxiliary could be attached to a precursor molecule to direct either the formation of the cyclopropane ring or the introduction of the amine group. For example, auxiliaries such as pseudoephedrine or Evans oxazolidinones can be used to direct the diastereoselective alkylation of enolates to form precursors to the desired carboxylic acid or ketone. nih.govharvard.edu Another prominent example is the use of Ellman's tert-butanesulfinamide, which reacts with aldehydes or ketones to form N-sulfinylimines. Subsequent additions of nucleophiles to these imines proceed with high diastereoselectivity, providing a reliable route to chiral amines. osi.lv
The effectiveness of a chiral auxiliary is dependent on its ability to create a rigid conformational bias in the transition state of the stereochemistry-determining step, allowing for effective facial discrimination. nih.gov
Table 2: Common Chiral Auxiliaries in Asymmetric Synthesis
| Chiral Auxiliary | Typical Application | Mechanism of Stereocontrol | Reference |
|---|---|---|---|
| Evans Oxazolidinones | Aldol and alkylation reactions | Forms a chelated, rigid enolate, blocking one face from the electrophile. | wikipedia.org |
| Pseudoephedrine/Pseudoephenamine | Asymmetric alkylation | Forms a stable lithium chelate, directing alkylation from the less hindered face. | nih.govharvard.edu |
| Oppolzer's Camphorsultam | Various asymmetric transformations | Steric hindrance from the sultam structure directs the approach of reagents. | wikipedia.org |
Biocatalysis has emerged as a powerful and sustainable alternative to traditional chemical methods for stereoselective synthesis. nsf.gov Enzymes operate under mild conditions and can exhibit exceptional levels of stereoselectivity, often producing a single stereoisomer. nih.govmdpi.com
For the synthesis of chiral cyclopropanes, engineered heme proteins, such as variants of cytochrome P450, have been developed to catalyze carbene transfer to alkenes with high diastereo- and enantioselectivity. acs.orgresearchgate.net These biocatalytic approaches can avoid the use of expensive and potentially toxic transition-metal catalysts and often reduce organic solvent waste. nsf.govnih.gov Directed evolution techniques allow for the tailoring of enzymes to accept specific substrates and to produce either cis- or trans-cyclopropane products with high selectivity. acs.org
Furthermore, enzymes like transaminases are widely used in the asymmetric synthesis of chiral amines through the amination of ketones, often employing a dynamic kinetic resolution process to achieve yields greater than the theoretical 50% limit for conventional resolutions. mdpi.com Such enzymatic methods could be applied to a suitable cyclopropyl (B3062369) ketone precursor to install the chiral amine center in this compound with high enantiomeric excess. mdpi.com
Table 3: Biocatalytic Systems for Stereoselective Synthesis
| Enzyme Class | Reaction Type | Advantages | Reference |
|---|---|---|---|
| Engineered Cytochrome P450 | Cyclopropanation of alkenes | High diastereo- and enantioselectivity, avoids transition-metal catalysts, high turnover numbers. | acs.orgresearchgate.net |
| Engineered Heme Proteins (e.g., RmaNOD) | Carbene transfer to vinyl boronic esters | Generates versatile chiral cyclopropane building blocks with high selectivity. | nsf.govnih.gov |
| Transaminases (ATAs) | Asymmetric synthesis of amines from ketones | High enantioselectivity (>99% ee), operates under mild aqueous conditions, can be used in dynamic kinetic resolutions. | mdpi.com |
Regioisomeric and Diastereoisomeric Considerations in Reaction Outcomes
In the synthesis of a polysubstituted molecule like this compound, controlling not only the enantioselectivity but also the relative arrangement of the substituents (diastereoselectivity) is paramount. The cyclopropane ring can exist as cis or trans isomers with respect to the methyl and phenylmethanamine groups.
The diastereomeric outcome of cyclopropanation reactions is heavily influenced by the stereochemistry of the starting alkene (if applicable) and the nature of the catalyst or reagent used. nih.gov Many modern catalytic methods, including those using rhodium or engineered enzymes, can control the diastereoselectivity of the cyclopropanation, favoring either the cis or trans product. organic-chemistry.orgresearchgate.net For example, computational studies and molecular dynamics simulations help elucidate how the active site of an enzyme can distinguish between substrate isomers to achieve high diastereoselectivity. nih.gov
Similarly, in reactions involving chiral auxiliaries, the choice of auxiliary and reaction conditions dictates the diastereomeric ratio of the products. osi.lv For instance, the addition of organometallic reagents to chiral N-sulfinylimines often proceeds with high diastereoselectivity, which is determined by the specific conformation of the six-membered chair-like transition state. Careful selection of synthetic strategy is therefore essential to obtain the desired relative stereochemistry of the final product.
Chromatographic and Chemical Resolution Techniques for Stereoisomer Separation
When a synthetic route produces a mixture of stereoisomers (a racemic or diastereomeric mixture), a resolution step is necessary to isolate the desired pure isomer. libretexts.org
Chromatographic resolution offers a powerful alternative for separating both enantiomers and diastereomers. whiterose.ac.uk High-performance liquid chromatography (HPLC) using a chiral stationary phase (CSP) is a widely used analytical and preparative technique. nih.gov The CSP contains a chiral selector that interacts differently with the two enantiomers, causing them to travel through the column at different rates and thus be separated. nih.gov This method is often faster than chemical resolution and allows for the recovery of both enantiomers, but it can be more expensive and challenging to scale up for large quantities. whiterose.ac.uk
Table 4: Comparison of Stereoisomer Resolution Techniques
| Technique | Principle | Advantages | Disadvantages |
|---|---|---|---|
| Chemical Resolution | Formation of diastereomeric salts with a chiral resolving agent, followed by separation (e.g., crystallization). libretexts.org | Cost-effective, scalable, well-established method. whiterose.ac.uk | Maximum 50% yield per cycle, can be tedious, requires a suitable resolving agent. whiterose.ac.uk |
| Chromatographic Resolution (Chiral HPLC) | Differential interaction of enantiomers with a chiral stationary phase. nih.gov | Can separate a wide range of compounds, both enantiomers can be recovered, rapid for analytical scale. whiterose.ac.uk | Higher cost, can be difficult to scale up for preparative amounts. whiterose.ac.uk |
Chemical Reactivity and Transformation Pathways of 2 Methylcyclopropyl Phenyl Methanamine Derivatives
Reactions Involving the Amine Functionality
The primary amine group in (2-methylcyclopropyl)(phenyl)methanamine serves as a versatile handle for a variety of chemical modifications, allowing for the synthesis of a wide range of derivatives.
The nucleophilic nature of the primary amine in this compound facilitates its derivatization into amides, sulfonamides, and phosphonamides through reactions with corresponding acyl chlorides, sulfonyl chlorides, and phosphonyl chlorides.
Amide Formation: The reaction with an acyl chloride, such as acetyl chloride, in the presence of a base like triethylamine, yields the corresponding N-acetyl derivative. This transformation is a standard method for protecting the amine group or for synthesizing compounds with modified biological activities. For instance, the synthesis of N-phenylacetamide derivatives often involves the reaction of an aniline (B41778) with an acetylating agent. nih.govresearchgate.netnih.gov A general approach involves reacting the amine with chloroacetyl chloride in the presence of a mild base. nih.gov
Sulfonamide Formation: Similarly, sulfonamides can be prepared by reacting the amine with a sulfonyl chloride, such as p-toluenesulfonyl chloride, in a suitable solvent. The synthesis of N-alkyl sulfonamides has been achieved using various methods, including nitrogen-centered radical approaches. rsc.org These derivatives are of significant interest in medicinal chemistry.
Phosphonamide Formation: The synthesis of phosphonamides is typically achieved by the coupling of a protected phosphonochloridate with a primary amine. sfu.ca This reaction provides access to phosphorus analogs of biologically important molecules.
A summary of representative derivatization reactions is presented in the table below.
| Derivative Class | Reagent Example | General Reaction Conditions | Product Type |
| Amide | Acetyl chloride | Base (e.g., triethylamine), inert solvent | N-((2-Methylcyclopropyl)(phenyl)methyl)acetamide |
| Sulfonamide | p-Toluenesulfonyl chloride | Base (e.g., pyridine), inert solvent | N-((2-Methylcyclopropyl)(phenyl)methyl)-4-methylbenzenesulfonamide |
| Phosphonamide | Diethyl chlorophosphate | Base (e.g., triethylamine), inert solvent | Diethyl ((2-methylcyclopropyl)(phenyl)methyl)phosphoramidate |
This compound, as a primary amine, readily undergoes condensation reactions with aldehydes and ketones to form imines, also known as Schiff bases. masterorganicchemistry.comthieme-connect.de This reaction is typically catalyzed by a mild acid and involves the formation of a carbinolamine intermediate followed by the elimination of a water molecule. youtube.com
The general mechanism for imine formation is as follows:
Nucleophilic attack: The nitrogen atom of the amine attacks the electrophilic carbonyl carbon of the aldehyde or ketone.
Proton transfer: A proton is transferred from the nitrogen to the oxygen atom, forming a neutral carbinolamine intermediate.
Protonation of the hydroxyl group: The hydroxyl group of the carbinolamine is protonated by the acid catalyst, converting it into a good leaving group (water).
Elimination of water: The lone pair of electrons on the nitrogen atom facilitates the elimination of water, forming a C=N double bond and generating an iminium ion.
Deprotonation: A base (which can be the solvent or another amine molecule) removes a proton from the nitrogen atom to yield the final imine product.
The reversible nature of this reaction often requires the removal of water to drive the equilibrium towards the product side. nih.gov This can be achieved by using a Dean-Stark apparatus or by the addition of a dehydrating agent. The formation of imines is a crucial step in many organic syntheses, as the imine functionality can undergo further reactions, such as reduction to secondary amines or reaction with nucleophiles. masterorganicchemistry.com
| Carbonyl Compound | Catalyst | Product (Imine) |
| Benzaldehyde (B42025) | p-Toluenesulfonic acid | N-(Benzylidene)-1-(2-methylcyclopropyl)-1-phenylmethanamine |
| Acetone | Acetic acid | N-(Propan-2-ylidene)-1-(2-methylcyclopropyl)-1-phenylmethanamine |
| Cyclohexanone | Montmorillonite K10 | N-(Cyclohexylidene)-1-(2-methylcyclopropyl)-1-phenylmethanamine |
Reactivity and Transformations of the Cyclopropyl (B3062369) Ring
The cyclopropyl ring in this compound is characterized by significant ring strain, which makes it susceptible to a variety of ring-opening and rearrangement reactions.
While true autocatalysis is not commonly reported for this specific transformation, the cyclopropylmethyl radical system is well-known to undergo rapid ring-opening. psu.edu The presence of the amine group can facilitate radical formation, leading to subsequent ring cleavage. The process is more accurately described as a radical-initiated or photocatalyzed ring-opening. For instance, N-aryl cyclopropylamines can undergo formal [3+2] photocycloadditions with α,β-unsaturated carbonyl systems without the need for a photocatalyst, suggesting a single electron transfer (SET) mechanism triggered by photoexcitation of the cyclopropylamine (B47189) itself. chemrxiv.org
The mechanism generally involves the formation of a nitrogen-centered radical cation, which then initiates the β-scission of the strained three-membered ring to form a more stable, delocalized radical intermediate. psu.edu This ring-opened radical can then participate in various intermolecular or intramolecular reactions. Oxidative radical ring-opening/cyclization of cyclopropane (B1198618) derivatives has been extensively studied, highlighting the utility of this approach in synthesis. nih.govnih.gov
The inherent strain energy of the cyclopropane ring (approximately 27.5 kcal/mol) is a powerful driving force for various rearrangement reactions. digitellinc.com These transformations can be initiated by Lewis acids or Brønsted acids, which coordinate to a functional group on the cyclopropane or an adjacent atom, facilitating ring opening.
For N-cyclopropyl amides, a ring-opening rearrangement can occur in the presence of a Lewis acid like AlCl₃, proceeding through an aziridine-like intermediate to form N-(2-chloropropyl)amides or 5-methyl-2-oxazolines. rsc.org Similarly, donor-acceptor cyclopropanes undergo Lewis acid-catalyzed ring-opening followed by cycloaddition reactions. uni-regensburg.deumn.edu In the context of this compound, protonation or Lewis acid coordination at the nitrogen atom could potentially trigger a similar rearrangement, leading to ring-opened products. The rearrangement of cyclopropylcarbinyl cations, generated from cyclopropylcarbinols, into homoallylic systems is a well-established strain-releasing process and can be achieved with high enantioselectivity using chiral acids. nih.gov
| Catalyst/Initiator | Reaction Type | Potential Product Type |
| Lewis Acid (e.g., AlCl₃, Sc(OTf)₃) | Cationic Rearrangement | Ring-opened haloamines or rearranged cyclic products |
| Brønsted Acid (e.g., H⁺) | Cationic Rearrangement | Homoallylic amines |
| Photochemical Excitation | Radical Rearrangement | Cycloadducts or rearranged radical-trapped products |
The reactivity of this compound can be influenced by interactions with solid surfaces, such as silica (B1680970) and alumina (B75360), which are common catalyst supports. These materials possess acidic sites (Brønsted and Lewis) that can catalyze ring-opening reactions of the cyclopropyl group. researchgate.netresearchgate.net
On a silica-alumina surface, the amine group of this compound can interact with surface hydroxyl groups or Lewis acidic aluminum sites. This interaction can lead to protonation of the amine or coordination, which in turn can promote the ring-opening of the adjacent cyclopropyl ring. The resulting carbocationic intermediate can then react with nucleophiles present on the surface or in the reaction medium, or undergo rearrangement to form more stable products. The reactivity is dependent on the nature and strength of the acid sites on the silica-alumina surface. nih.govvjst.vn For instance, sandblasting and silica coating of alumina ceramics are known to alter surface composition and morphology, which could influence catalytic activity. nih.gov
Reactivity at the Phenyl Moiety and Influence of Substituent Effects on Reaction Outcomes
The phenyl ring of this compound derivatives is susceptible to electrophilic aromatic substitution, a reaction pathway influenced by the electronic properties of substituents on the aromatic ring. The nature of these substituents—whether they are electron-donating or electron-withdrawing—can significantly alter the reactivity of the phenyl moiety and dictate the outcome of interactions with enzymes and other reactants.
Research on analogous compounds, such as fluorinated 2-aryl-2-fluoro-cyclopropylamines, provides valuable insights into these substituent effects. In studies investigating the inhibition of monoamine oxidases (MAO-A and MAO-B), a clear correlation has been established between the electronic properties of para-substituents on the phenyl ring and the inhibitory potency of the molecule. nih.gov Electron-withdrawing groups, such as trifluoromethyl (CF₃), chlorine (Cl), and fluorine (F), were found to increase the potency of MAO-A inhibition. nih.gov Conversely, electron-donating groups like methyl (CH₃) or methoxy (B1213986) (OCH₃) had a less pronounced effect on this activity. nih.gov
The influence of these substituents is not limited to pKa and lipophilicity; they may also directly affect the chemical reactivity of the cyclopropylamine moiety itself. It has been proposed that electron-withdrawing groups could accelerate the rate of cyclopropane ring-opening in the active site of an enzyme, a key step in the mechanism of action for some cyclopropylamine-based inhibitors. nih.gov In contrast, electron-donating groups would be expected to decrease the rate of this ring-opening reaction. nih.gov
The following table summarizes the observed effects of various para-substituents on the physicochemical properties and inhibitory activity of trans-2-aryl-2-fluoro-cyclopropylamines, serving as a model for understanding the reactivity of substituted this compound derivatives.
| Substituent (para-position) | pKa | log D (pH 7.4) | MAO-A IC₅₀ (µM) | MAO-B IC₅₀ (µM) |
|---|---|---|---|---|
| -H | 7.31 | 1.53 | 3.80 | 6.57 |
| -F | 7.30 | 1.55 | 1.10 | 4.10 |
| -Cl | 7.19 | 2.23 | 0.56 | 2.80 |
| -CF₃ | 6.97 | 2.78 | 0.31 | 2.20 |
| -CH₃ | 7.49 | 2.10 | 3.70 | 5.90 |
| -OCH₃ | 7.55 | 1.51 | 3.80 | 6.10 |
Mechanistic Investigations of Chemical Transformations
Elucidation of Ion-Neutral Complex-Mediated Fragmentation Mechanisms
The fragmentation of molecules like this compound in a mass spectrometer can proceed through complex, multi-step pathways. One such pathway involves the formation of an ion-neutral complex (INC), a transient species where an ion and a neutral molecule are held together by electrostatic forces. nih.gov While direct mass spectrometric studies on this compound are not extensively documented in the reviewed literature, the fragmentation mechanisms of structurally related compounds, such as phenethylamides, have been shown to proceed via INCs. nih.gov
In the collision-induced dissociation (CID) of protonated phenethylamides, an INC can form between an acylium ion and a neutral amine base. nih.gov This complex is not static and can undergo several reactions before dissociation, including proton transfer, dissociation into its constituent parts, or intramolecular reactions like Friedel-Crafts acylation. nih.gov The specific pathway taken is highly dependent on the structure of the interacting ion and neutral species. nih.gov
For a protonated this compound molecule, a plausible fragmentation pathway mediated by an INC could be initiated by the cleavage of the C-N bond connecting the cyclopropylmethyl and phenylmethanamine moieties. This would lead to the formation of an ion-neutral complex. The subsequent reactions within this complex would dictate the final fragmentation pattern observed in the mass spectrum. Such mechanisms are crucial for the structural elucidation of unknown compounds and for understanding fundamental gas-phase ion chemistry. nih.gov
Mechanistic Probes for Oxidative Metabolism and Enzyme Interactions
Cyclopropylamine derivatives, including this compound, serve as valuable mechanistic probes for studying oxidative metabolism, particularly the reactions catalyzed by cytochrome P450 (CYP450) enzymes. nih.govnih.gov The high strain energy of the cyclopropane ring makes it susceptible to ring-opening upon oxidation, a feature that can be exploited to investigate the nature of enzymatic intermediates. acs.org
The oxidation of cyclopropylamines by CYP450 is believed to proceed via an initial single-electron transfer (SET) from the nitrogen atom, forming a nitrogen radical cation. acs.org This radical cation can then undergo rapid, irreversible ring-opening to produce a distonic radical cation. acs.org The fate of this ring-opened intermediate provides clues about the enzymatic mechanism. For instance, cyclopropyl-containing fatty acids have been used to distinguish between radical and cationic intermediates in P450-mediated hydroxylation. nih.gov The formation of a single rearranged alcohol product is consistent with a radical intermediate, whereas the formation of two isomeric homoallylic alcohols would suggest a cationic intermediate that can isomerize before ring-opening. nih.gov
Furthermore, the metabolism of certain cyclopropylamines by CYP450 can lead to mechanism-based inactivation of the enzyme. nih.govnih.gov This often occurs through the formation of a metabolic intermediate complex (MIC), where a reactive metabolite binds tightly to the heme iron of the CYP450, preventing further catalytic turnover. nih.gov For N-cyclopropylbenzylamine, this process involves oxidation to a nitroso metabolite that coordinates with the heme iron. nih.gov This pathway can involve both CYP450 and flavin-containing monooxygenase (FMO) enzymes. nih.gov The slower inactivation rates observed with N-cyclobutylamines compared to N-cyclopropylamines support the involvement of aminium radicals, as the ring-opening of cyclopropyl-substituted aminium radicals is known to be faster. nih.gov
Comparative Analysis of Concerted and Stepwise Reaction Mechanisms
Chemical transformations can proceed through either a concerted mechanism, where all bond-breaking and bond-forming events occur in a single transition state, or a stepwise mechanism, which involves one or more intermediates. psiberg.comdifferencebetween.com The distinction between these pathways is fundamental to understanding reaction kinetics and outcomes.
In the context of cyclopropylamine derivatives, both concerted and stepwise mechanisms have been considered for various reactions. For example, computational studies on the gas-phase pyrolysis of the parent cyclopropylamine suggest a stepwise process. The initial, rate-determining step is the opening of the cyclopropane ring, which can proceed through either a biradical or a carbene mechanism, with the biradical pathway dominating at higher temperatures.
Conversely, computational studies on the dehydrogenation of propylamine, a related aliphatic amine, have identified pathways that occur through a concerted transition state. nih.gov Cycloaddition reactions, another class of transformations, can also proceed through either concerted or stepwise pathways, often depending on the specific reactants and reaction conditions. researchgate.net A stepwise mechanism involves the formation of a diradical or zwitterionic intermediate, whereas a concerted mechanism proceeds through a single, cyclic transition state. researchgate.net
The energetic landscape of the reaction determines which pathway is favored. When a potential intermediate in a stepwise reaction is low in energy, the transition state for the corresponding concerted process may geometrically resemble the stepwise pathway, creating a mechanistic continuum. researchgate.net The specific reaction conditions, substituents, and the presence of catalysts can all influence whether a reaction involving a this compound derivative proceeds in a concerted or stepwise fashion.
Advanced Research Directions and Applications of the 2 Methylcyclopropyl Phenyl Methanamine Scaffold in Chemical Science
Role as a Chiral Building Block in Complex Molecule Synthesis
The enantiopure forms of (2-Methylcyclopropyl)(phenyl)methanamine and its close analogs, such as 2-Phenylcyclopropylmethylamine (PCPMA), are considered "privileged scaffolds" in medicinal chemistry. This designation highlights their utility in the synthesis of a wide range of biologically active molecules, particularly for central nervous system (CNS) targets. The rigid cyclopropane (B1198618) ring, combined with the chiral centers, allows for precise spatial orientation of the phenyl and aminomethyl groups, which is crucial for specific interactions with biological targets like G protein-coupled receptors (GPCRs) and transporters.
The synthesis of complex molecules often utilizes such chiral building blocks to introduce stereochemical complexity in a controlled manner. For instance, enantiopure cyclopropyl (B3062369) synthons are employed in the construction of novel therapeutic agents where specific stereoisomers exhibit desired pharmacological activity while others may be inactive or even detrimental. The synthetic utility of these scaffolds lies in their ability to serve as a foundation upon which further chemical modifications can be made to optimize potency, selectivity, and pharmacokinetic properties. While specific examples of natural product synthesis starting directly from this compound are not extensively documented in publicly available literature, the principles of asymmetric synthesis strongly support its potential in constructing complex chiral molecules. The synthesis of enantiopure N-substituted ortho-c oxide-bridged 5-phenylmorphans, for example, has utilized N-(2-phenylcyclopropyl)methyl derivatives to create potent and selective opioid receptor modulators. nih.gov
Table 1: Examples of Chiral Building Blocks in Complex Synthesis
| Chiral Building Block | Application | Reference |
| Enantiopure N-(2-phenylcyclopropyl)methyl derivatives | Synthesis of opioid receptor modulators | nih.gov |
| (-)-Levoglucosenone | Conversion to enantiopure cyclopropyl esters for GABAc receptor agonist synthesis | rsc.org |
| Chiral N-(Rs)-2-phenyl-2-propyl sulfinyl imines | Asymmetric addition reactions to form homoallylic amines | nih.gov |
Application in Mechanistic Enzymology as Substrate Probes
The unique structural features of cyclopropylamines make them valuable tools in mechanistic enzymology. The strained cyclopropane ring can influence the binding and reactivity of the molecule within an enzyme's active site, providing insights into the enzyme's mechanism of action. A notable example involves the study of monoamine oxidase (MAO), a key enzyme in the metabolism of neurotransmitters.
Research on close analogs of this compound has demonstrated their interaction with MAO. For instance, 1-(phenylcyclopropyl)methylamine has been shown to act as a substrate for MAO, being converted to 1-phenylcyclopropanecarboxaldehyde. nih.gov This indicates that the cyclopropylmethylamine moiety can be recognized and processed by the enzyme. Such compounds can be used as probes to map the active site of MAO and to understand the electronic and steric requirements for substrate binding and turnover. Furthermore, subtle modifications to the scaffold, such as the introduction of a methyl group in the cyclopropane ring, can alter the molecule's interaction with the enzyme, potentially turning a substrate into an inhibitor. These studies are crucial for designing novel enzyme inhibitors with therapeutic potential. While direct studies on this compound as a probe for a wide range of enzymes are limited, its structural similarity to known MAO substrates suggests its potential in this area.
Structure-Activity Relationship (SAR) Studies for Bioactive Compound Development
The this compound scaffold has been the subject of extensive Structure-Activity Relationship (SAR) studies, particularly for the development of agents targeting the central nervous system. These studies systematically modify the structure of the molecule to understand how these changes affect its biological activity.
Key areas of modification and their observed effects include:
Phenyl Ring Substitution: The introduction of substituents on the phenyl ring has a profound impact on the potency and selectivity of these compounds for various receptors. For example, fluorination of the phenyl ring has been a successful strategy to develop potent and selective 5-HT2C serotonin (B10506) receptor agonists.
N-Substitution: Modification of the primary amine to secondary or tertiary amines by adding various substituents can significantly alter the pharmacological profile. N-alkylation has been explored to modulate activity at dopamine (B1211576) and serotonin receptors.
Cyclopropane Ring Modification: Alterations to the cyclopropane ring, including the introduction of substituents like the methyl group, can influence the molecule's conformation and its fit within a receptor's binding pocket.
These SAR studies have been instrumental in the design of compounds with specific pharmacological profiles, such as partial agonists for the dopamine D2 receptor, which are of interest as potential antipsychotics. The systematic exploration of the chemical space around the this compound core continues to yield novel compounds with tailored biological activities.
Table 2: SAR Study Highlights for 2-PCPMA Derivatives
| Modification | Target Receptor | Effect on Activity |
| Phenyl ring fluorination | 5-HT2C Serotonin Receptor | Increased potency and selectivity |
| N-alkylation | Dopamine D2/D3 Receptors | Modulation of agonist/antagonist activity |
| Spacer group modification | Dopamine D2 Receptor | Fine-tuning of intrinsic activity |
Exploration in Surface Chemistry and Semiconductor Interface Research
While the primary research focus on this compound has been in medicinal chemistry, its chemical structure suggests potential applications in materials science, specifically in surface chemistry and semiconductor interface research. The primary amine group is a versatile functional handle for attaching the molecule to various surfaces.
The functionalization of semiconductor surfaces, such as silicon, is a critical area of research for the development of new electronic devices, sensors, and energy conversion technologies. Amines can react with silicon surfaces to form stable Si-N linkages, thereby modifying the surface properties. ulsu.ru The this compound molecule offers a combination of a reactive amine group for surface attachment and a well-defined organic layer composed of the phenyl and methylcyclopropyl groups. This organic layer could be used to control the surface energy, hydrophobicity, and electronic properties of the semiconductor.
Although specific studies detailing the use of this compound for surface functionalization are not widely reported, the general principles of amine-based surface chemistry suggest this is a plausible and interesting area for future exploration. The chiral nature of the molecule could also be exploited to create chiral surfaces with potential applications in enantioselective sensing or catalysis.
Patent Landscape Analysis and Emerging Industrial Research Trends
The patent landscape surrounding cyclopropylamine (B47189) derivatives reveals significant industrial interest in this class of compounds, primarily driven by their therapeutic potential in the treatment of CNS disorders. Analysis of patent literature indicates that pharmaceutical companies are actively developing novel drugs based on this scaffold.
Key trends and observations from the patent landscape include:
Focus on CNS Disorders: A large number of patents claim the use of cyclopropylamine derivatives for treating conditions such as depression, schizophrenia, and other neurological and psychiatric disorders. This is consistent with the academic research highlighting the interaction of these compounds with key neurotransmitter receptors.
Development of Specific Receptor Modulators: Patents often claim compounds with specific activity at serotonin, dopamine, or histamine (B1213489) receptors. For example, there is a focus on developing selective histamine-3 (H3) receptor antagonists or inverse agonists for cognitive disorders. google.com
Chiral Purity: Many patents emphasize the synthesis and use of single enantiomers, reflecting the broader trend in the pharmaceutical industry to develop enantiopure drugs to maximize efficacy and minimize side effects. researchgate.netnih.gov
Broad Structural Claims: Pharmaceutical companies often file patents with broad claims covering a wide range of substituted cyclopropylamine derivatives to protect their intellectual property and future drug candidates.
The assignees of these patents include major pharmaceutical corporations, indicating a strong commercial interest in translating the scientific potential of the this compound scaffold into new medicines. Emerging trends suggest a continued focus on refining the selectivity of these compounds for specific receptor subtypes and exploring their application in a wider range of therapeutic areas.
Q & A
Basic: What are the standard synthetic routes for (2-Methylcyclopropyl)(phenyl)methanamine, and which reaction parameters are critical for optimizing yield?
Methodological Answer:
The synthesis of this compound typically involves cyclopropane ring formation via [2+1] cycloaddition or nucleophilic substitution. For example, reacting substituted benzyl halides with cyclopropylmethylamine under basic conditions (e.g., NaOH or K₂CO₃) in aprotic solvents like dichloromethane or toluene . Key parameters include:
- Temperature : Maintain 40–60°C to balance reaction rate and byproduct formation.
- Solvent choice : Polar aprotic solvents enhance nucleophilicity, while non-polar solvents improve cyclopropane stability.
- Reaction time : 12–24 hours for complete conversion, monitored via TLC or HPLC .
Basic: What characterization techniques are essential for confirming the structural identity and purity of this compound?
Methodological Answer:
Routine characterization involves:
- Nuclear Magnetic Resonance (NMR) : ¹H and ¹³C NMR to confirm cyclopropane ring geometry (e.g., δ 0.5–1.5 ppm for cyclopropane protons) and aromatic substitution patterns .
- Mass Spectrometry (HRMS) : Exact mass analysis (e.g., m/z 177.25 for C₁₁H₁₅NO) to verify molecular formula .
- HPLC-PDA : Purity assessment (>95%) using reverse-phase columns (C18) with UV detection at 254 nm .
Basic: What safety protocols should be followed when handling this compound in laboratory settings?
Methodological Answer:
- Personal Protective Equipment (PPE) : Nitrile gloves, lab coat, and safety goggles to prevent skin/eye contact. Use fume hoods for volatile steps .
- Storage : Store in airtight containers at 2–8°C under inert gas (N₂/Ar) to prevent oxidation .
- Spill Management : Absorb with vermiculite, collect in sealed containers, and dispose as hazardous waste .
Advanced: How can researchers address low yields in the cyclopropane ring formation during synthesis?
Methodological Answer:
Low yields often stem from competing side reactions (e.g., ring-opening or dimerization). Mitigation strategies:
- Catalyst screening : Use Cu(I) or Rh(II) catalysts to stabilize transition states in cyclopropanation .
- Solvent optimization : Switch to DMF or THF to stabilize intermediates.
- Stepwise purification : Employ flash chromatography (silica gel, hexane/EtOAc gradient) to isolate intermediates before final coupling .
Advanced: What strategies are effective in resolving contradictory NMR data observed in derivatives of this compound?
Methodological Answer:
Contradictions (e.g., unexpected splitting or shifts) may arise from dynamic effects or impurities. Solutions include:
- Variable Temperature (VT) NMR : Identify conformational exchange (e.g., ring puckering) by analyzing spectra at –40°C to 80°C .
- 2D NMR (COSY, NOESY) : Resolve overlapping signals and assign stereochemistry via through-space couplings .
- Computational validation : Compare experimental shifts with DFT-calculated values (e.g., Gaussian or ORCA software) .
Advanced: How does the stereochemistry of the cyclopropane ring influence interaction with biological targets such as serotonin receptors?
Methodological Answer:
The cyclopropane ring’s stereochemistry (cis vs. trans) affects binding to 5-HT₂C receptors due to spatial complementarity:
- Docking studies : Use Schrödinger Suite or AutoDock to model interactions. Trans isomers may exhibit higher affinity for hydrophobic pockets .
- Functional assays : Measure cAMP inhibition or Ca²⁺ flux in HEK293 cells expressing 5-HT₂C receptors. For example, (1R,2S)-isomers show EC₅₀ values 10-fold lower than (1S,2R) .
- SAR analysis : Modify substituents on the phenyl ring to correlate steric bulk with receptor selectivity .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
